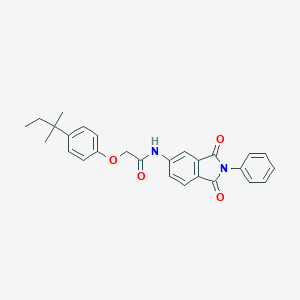
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide, also known as Compound A, is a synthetic compound that has been developed for scientific research purposes. This compound has shown promising results in various studies and has been used to investigate different biochemical and physiological processes.
作用機序
The mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A is not fully understood, but it is believed to involve the inhibition of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and immune responses, and its inhibition by N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A leads to the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of bacteria. It has also been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A in lab experiments is its specificity for NF-κB inhibition. This allows for the investigation of the specific role of NF-κB in different biological processes. However, one of the limitations of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A is its low solubility, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A in scientific research. One potential application is in the development of new therapies for inflammatory diseases. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another potential application is in the study of the gut microbiome. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has been shown to inhibit the growth of certain bacteria, and further research is needed to determine its potential as a tool for studying the gut microbiome.
合成法
The synthesis of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A is a multistep process that involves the reaction of several chemical compounds. The synthesis starts with the reaction of 4-tert-pentylphenol and chloroacetyl chloride to form 4-tert-pentylphenyl chloroacetate. This intermediate is then reacted with sodium hydroxide to form 4-tert-pentylphenoxyacetic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)amine to form N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A.
科学的研究の応用
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has been used in various scientific research studies to investigate different biochemical and physiological processes. One of the most significant applications of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A is in the study of inflammation and immune responses. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has also been used in the study of cancer and has been shown to induce apoptosis in cancer cells.
特性
製品名 |
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide |
|---|---|
分子式 |
C27H26N2O4 |
分子量 |
442.5 g/mol |
IUPAC名 |
N-(1,3-dioxo-2-phenylisoindol-5-yl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C27H26N2O4/c1-4-27(2,3)18-10-13-21(14-11-18)33-17-24(30)28-19-12-15-22-23(16-19)26(32)29(25(22)31)20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3,(H,28,30) |
InChIキー |
FCVNVGIFQJKNNW-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
正規SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide](/img/structure/B303044.png)

![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-(2,3-dimethylphenoxy)-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303049.png)


![2-(4-tert-butylphenoxy)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303056.png)
![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)
![2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303058.png)
